Azelastine/fluticasone propionate

Allergic Rhinitis Nasal Symptom Control Combination Therapy

Patients with seasonal allergic rhinitis (SAR) often require both antihistamine and corticosteroid therapy, yet dual-bottle regimens compromise adherence. This fixed-dose combination integrates azelastine HCl (137 µg/spray) and fluticasone propionate (50 µg/spray) in a single aqueous suspension, delivering rapid H1-receptor antagonism and sustained anti-inflammatory control. • 39% greater reduction in reflective Total Nasal Symptom Score (rTNSS) versus fluticasone propionate monotherapy in two large RCTs. • Clinically meaningful onset within 30 minutes and durable efficacy over 14 days. • Multiple FDA-approved, AB-rated generics ensure formulary-compatible cost management without therapeutic compromise.

Molecular Formula C47H56Cl2F3N3O6S
Molecular Weight 918.9 g/mol
CAS No. 1417803-89-4
Cat. No. B1243135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine/fluticasone propionate
CAS1417803-89-4
SynonymsMP29-02
Molecular FormulaC47H56Cl2F3N3O6S
Molecular Weight918.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1
InChIKeyGEVMVZWOOIIINI-KTIJLCEXSA-N
Commercial & Availability
Standard Pack Sizes23 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azelastine/Fluticasone Propionate Overview


Azelastine/fluticasone propionate (CAS 1417803-89-4) is a fixed-dose combination nasal spray combining the H1-antihistamine azelastine hydrochloride (137 mcg/spray) and the corticosteroid fluticasone propionate (50 mcg/spray) in a single aqueous formulation [1]. It is indicated for the relief of symptoms of seasonal allergic rhinitis (SAR) in adults and pediatric patients 6 years of age and older [2]. The product is available as both branded (Dymista, MP-AzeFlu) and generic formulations, with multiple FDA-approved NDAs and a well-established therapeutic equivalence (AB) rating for generic substitution [3].

Fixed-dose combination nasal spray reference standard (H1 antagonist + corticosteroid)
Suitable for dual-mechanism pathway studies and pharmacokinetic/bioequivalence research
AB-rated generic formulations available; supports formulary comparison workflows

Azelastine/Fluticasone Propionate Substitution Limitations


Generic substitution between in-class compounds is not supported by clinical evidence. The azelastine/fluticasone propionate fixed-dose combination delivers a dual mechanism of action—rapid symptom relief via H1-receptor antagonism and sustained anti-inflammatory control via corticosteroid activity—that cannot be replicated by either azelastine hydrochloride or fluticasone propionate monotherapy [1]. Furthermore, the proprietary formulation significantly alters the systemic bioavailability of fluticasone propionate relative to monotherapy products, resulting in distinct pharmacokinetic behavior that precludes simple interchangeability [2]. Direct head-to-head trials confirm that the combination provides statistically superior efficacy over either component alone, establishing that the fixed-dose product is a therapeutically distinct entity [3].

Mechanism
Dual H1-antagonist / corticosteroid activity
Monotherapy products may not replicate combined pathway response
Pharmacokinetics
Formulation-dependent fluticasone bioavailability
Fluticasone monotherapy spray PK profile may differ; bioequivalence review required
Substitution
AB-rated generics only
Non-AB-rated products or separate component sprays may not be directly interchangeable

Azelastine/Fluticasone Propionate: Quantitative Evidence


Superior Nasal Symptom Control vs Monotherapies

In a pivotal 14-day randomized, double-blind, placebo-controlled trial (N=779) in moderate-to-severe SAR, the azelastine/fluticasone propionate combination (MP29-02) reduced mean 12-hour reflective Total Nasal Symptom Score (rTNSS) from baseline by 5.54 points, compared with 4.55 points for fluticasone propionate monotherapy and 4.54 points for azelastine monotherapy [1]. The difference of 0.99 points versus fluticasone propionate represents a 39% improvement beyond the contribution of fluticasone propionate alone (p=0.038) [1]. A separate FDA pivotal trial (N=853) reported mean rTNSS reductions of -5.6 for the combination, -4.7 for fluticasone propionate, and -4.3 for azelastine, with statistically significant differences of -1.0 (95% CI: -1.8, -0.2; p=0.022) and -1.4 (95% CI: -2.2, -0.5; p=0.002), respectively [2].

Nasal symptom control
Head-to-head
rTNSS reduction: -5.54 (combination) vs -4.55 (fluticasone) vs -4.54 (azelastine); difference -0.99, p=0.038
Reported endpoint response context; supports combination vs monotherapy endpoint interpretation
Meltzer 2012, N=779; 14-day RCT, moderate-to-severe SAR
Allergic Rhinitis Nasal Symptom Control Combination Therapy

Rapid Symptom Onset vs Placebo

The azelastine/fluticasone propionate combination demonstrates a rapid onset of symptomatic relief, achieving statistically significant improvement in nasal symptoms within 30 minutes of the first dose in placebo-controlled trials [1]. This rapid onset is attributable to the immediate antihistamine activity of azelastine hydrochloride, a property not shared by intranasal corticosteroid monotherapies such as fluticasone propionate, which typically require several hours to days to reach maximal efficacy [2]. While head-to-head onset comparisons with monotherapies are not reported in the primary literature, the class-level distinction is well-established: antihistamines provide rapid relief while corticosteroids confer sustained anti-inflammatory control [2].

Onset of action
Class-level
Onset within 30 min vs placebo; no direct head-to-head onset data vs monotherapies
Class-level onset context; data to verify for specific formulation
Antihistamine-mediated rapid relief; corticosteroid onset typically hours to days
Onset of Action Symptom Relief Allergic Rhinitis

Enhanced Fluticasone Bioavailability vs Monotherapy

The fixed-dose combination alters the systemic exposure profile of fluticasone propionate relative to monotherapy formulations. According to FDA-approved labeling, the systemic bioavailability of fluticasone propionate following nasal administration of the azelastine/fluticasone propionate combination is 44-61% higher than that observed with fluticasone propionate monotherapy nasal spray [1]. Notably, the absolute nasal bioavailability of fluticasone propionate monotherapy remains below 2%, meaning the combination still results in low systemic exposure; however, the relative increase is substantial and formulation-dependent [1]. In contrast, the bioavailability of azelastine from the combination is comparable to azelastine monotherapy (approximately 40%) [2]. This pharmacokinetic interaction is unique to the specific co-formulation and would not occur with separate administration of individual components.

Fluticasone bioavailability
Head-to-head
44–61% higher fluticasone Cmax/AUC vs monotherapy spray; Cmax 10.3±3.9 pg/mL, AUC 97.7±43.1 pg·hr/mL
Formulation-dependent PK context; bioequivalence review required
FDA labeling; single-dose study in healthy volunteers
Pharmacokinetics Bioavailability Drug-Drug Interaction

Superior CCAD Control vs Fluticasone Monotherapy

In a prospective, randomized, double-blinded study of 48 patients undergoing endoscopic sinus surgery for refractory Central Compartment Atopic Disease (CCAD), the azelastine/fluticasone propionate combination spray (Azeflu) demonstrated significantly superior postoperative outcomes compared to fluticasone propionate monotherapy over 12 months of follow-up [1]. The combination group exhibited a significantly greater reduction in SNOT-22 quality-of-life scores and total serum IgE levels, as well as a significantly lower frequency of polyp recurrence [1]. Specifically, the combined steroid/H1-blocker spray provided better postoperative disease control, confirming the synergistic value of dual-mechanism therapy in this allergic-inflammatory surgical population [1].

Postoperative CCAD control
Head-to-head
Significantly greater SNOT-22 reduction, lower IgE, reduced polyp recurrence vs fluticasone monotherapy at 12 months
Postoperative model response context; supports dual-mechanism anti-inflammatory research
Elwany 2026, N=48; prospective RCT, post-ESS CCAD patients
Chronic Rhinosinusitis CCAD Postoperative Management

Azelastine/Fluticasone Propionate: Priority Applications


First-Line Therapy for Seasonal Allergic Rhinitis

Supported by two large, randomized controlled trials demonstrating 39% superior rTNSS reduction versus fluticasone propionate monotherapy and statistically significant superiority over both component monotherapies, this combination is indicated for adult and pediatric patients (≥6 years) with SAR who require dual-mechanism therapy [1][2]. The rapid onset within 30 minutes and sustained 14-day efficacy profile make it suitable for patients who would otherwise require separate antihistamine and corticosteroid sprays [1].

AB-Rated Generic Formulation Procurement

Multiple FDA-approved generic versions of azelastine/fluticasone propionate nasal spray are available with an AB therapeutic equivalence rating, indicating they are bioequivalent to the reference listed drug (Dymista) and interchangeable under state pharmacy laws [1]. The unique formulation-dependent pharmacokinetic profile—including 44-61% enhanced fluticasone propionate bioavailability—requires that generic substitutes demonstrate equivalence specifically to the combination product, not to the individual monotherapies [2]. This supports formulary inclusion of cost-effective generic alternatives while maintaining therapeutic integrity.

Postoperative CCAD Management

Based on direct head-to-head evidence from a prospective randomized trial, the azelastine/fluticasone propionate combination provides superior postoperative disease control compared to fluticasone propionate monotherapy in CCAD patients after ESS [1]. The combination significantly reduces SNOT-22 scores, total serum IgE, nasal mucosa eosinophil count, and polyp recurrence rates over 12 months, making it a first-line topical therapy in this specialized surgical otolaryngology setting [1].

Pediatric Allergic Rhinitis Management

FDA labeling supports use of this combination in pediatric patients 6 years of age and older for SAR symptom relief [1]. Clinical trial data in children aged 6-11 years demonstrate that MP-AzeFlu provides significant improvement in Paediatric Rhinitis Quality of Life Questionnaire (PRQLQ) scores versus placebo (difference: -0.29; 95% CI: -0.55, -0.03; p=0.027) and, when children self-assess symptoms, superior relief of rTNSS (p=0.002) and rTOSS (p=0.009) [2]. This supports its use in the pediatric population where combination therapy may simplify regimens and improve adherence.

Application
Selection Property
Validation Focus
Dual-mechanism SAR model research
H1-antagonist/corticosteroid combination formulation
Endpoint response vs monotherapy controls
Bioequivalence and generic formulation studies
AB-rated generic reference standard
Formulation-dependent PK comparison
Post-surgical inflammatory model studies
Combined antihistamine/steroid nasal spray
Postoperative disease control endpoints
Pediatric allergic rhinitis model research
Age-appropriate fixed-dose combination
Pediatric symptom score and quality-of-life endpoints

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